molecular formula C20H17ClF3N3O2S B11621839 (2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11621839
M. Wt: 455.9 g/mol
InChI Key: JMJWMSJRMKHAHH-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups including a chlorophenyl, trifluoromethylphenyl, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the thiazinane ring through a cyclization reaction The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols

Scientific Research Applications

(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide include other thiazinane derivatives, as well as compounds containing similar functional groups, such as chlorophenyl, trifluoromethylphenyl, and carboxamide groups. Examples of similar compounds include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C20H17ClF3N3O2S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H17ClF3N3O2S/c1-2-27-17(28)11-16(18(29)25-15-8-4-6-13(21)10-15)30-19(27)26-14-7-3-5-12(9-14)20(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,29)

InChI Key

JMJWMSJRMKHAHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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